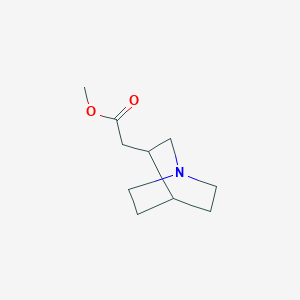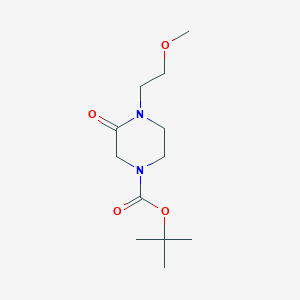
2,2'-(Ethane-1,2-diyl)dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Ethylenebis(benzoic acid) is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol It is a derivative of benzoic acid, characterized by the presence of two benzoic acid moieties linked by an ethylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Ethylenebis(benzoic acid) typically involves the reaction of ethylene glycol with benzoic acid under specific conditions. One common method includes the use of a catalyst to facilitate the esterification reaction, followed by hydrolysis to yield the desired product. The reaction conditions often involve elevated temperatures and the presence of an acid catalyst to promote the formation of the ester linkage.
Industrial Production Methods
In industrial settings, the production of 2,2’-Ethylenebis(benzoic acid) may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 2,2’-Ethylenebis(benzoic acid) suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Ethylenebis(benzoic acid) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,2’-Ethylenebis(benzoic acid) yields benzoic acid derivatives, while reduction can produce corresponding alcohols .
Aplicaciones Científicas De Investigación
2,2’-Ethylenebis(benzoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: 2,2’-Ethylenebis(benzoic acid) is utilized in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of 2,2’-Ethylenebis(benzoic acid) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In drug delivery systems, the compound can form stable complexes with drugs, enhancing their solubility and bioavailability .
Comparación Con Compuestos Similares
2,2’-Ethylenebis(benzoic acid) can be compared with other similar compounds, such as:
Benzoic Acid: A simpler aromatic carboxylic acid with similar chemical properties but lacking the ethylene bridge.
2,2’-Methylenebis(benzoic acid): Another derivative with a methylene bridge instead of an ethylene bridge, which may exhibit different reactivity and applications.
The uniqueness of 2,2’-Ethylenebis(benzoic acid) lies in its specific structural features, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C16H14O4 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
2-[2-(2-carboxyphenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C16H14O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) |
Clave InChI |
FPHUCWKGLQCTGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCC2=CC=CC=C2C(=O)O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(Methylsulfonyl){2-[4-benzylpiperazinyl]phenyl}amine](/img/structure/B8655701.png)
![tert-Butyl 2'-methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B8655706.png)
![9H-pyrimido[4,5-b]indole](/img/structure/B8655721.png)
![(1R*,2S*,5R*)-(7-Oxo-6-oxa-bicyclo[3.2.1]oct-2-yl)-carbamic acid benzyl ester](/img/structure/B8655729.png)

